Methyl 5-amino-2,4-dichlorobenzoate

Organic Synthesis Process Chemistry Aromatic Nitro Reduction

Methyl 5-amino-2,4-dichlorobenzoate (CAS 84228-48-8) is a polysubstituted benzoate ester derivative (C₈H₇Cl₂NO₂, MW 220.05 g/mol) characterized by a 5-amino group, 2,4-dichloro substitution pattern, and a methyl ester functional handle. This compound is exclusively employed as a research chemical and synthetic building block in medicinal chemistry and agrochemical development programs, not for diagnostic or therapeutic use.

Molecular Formula C8H7Cl2NO2
Molecular Weight 220.05 g/mol
CAS No. 84228-48-8
Cat. No. B1466123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2,4-dichlorobenzoate
CAS84228-48-8
Molecular FormulaC8H7Cl2NO2
Molecular Weight220.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1Cl)Cl)N
InChIInChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3
InChIKeyWRCAZCJSGABHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2,4-dichlorobenzoate (CAS 84228-48-8): Sourcing & Technical Specifications


Methyl 5-amino-2,4-dichlorobenzoate (CAS 84228-48-8) is a polysubstituted benzoate ester derivative (C₈H₇Cl₂NO₂, MW 220.05 g/mol) characterized by a 5-amino group, 2,4-dichloro substitution pattern, and a methyl ester functional handle [1]. This compound is exclusively employed as a research chemical and synthetic building block in medicinal chemistry and agrochemical development programs, not for diagnostic or therapeutic use . Commercially, it is available at specified purity levels (e.g., 96% and NLT 98%) for laboratory-scale procurement .

Procurement Risk Alert: Why Generic Aminobenzoate Analogs Cannot Substitute Methyl 5-amino-2,4-dichlorobenzoate


The substitution of Methyl 5-amino-2,4-dichlorobenzoate with generic aminobenzoate esters or isomers is inadvisable for research requiring consistent synthetic outcomes. The specific 2,4-dichloro substitution pattern dictates unique electronic effects and steric constraints that govern regioselectivity in downstream coupling reactions (e.g., amidation, Suzuki-Miyaura cross-coupling) . Furthermore, the methyl ester moiety confers distinct solubility and lipophilicity profiles (XLogP3 = 2.3) compared to the free carboxylic acid analog, directly impacting reaction compatibility and work-up procedures [1]. The evidence presented in Section 3 demonstrates quantifiable differences across synthesis, purity, and biological target engagement that substantiate the necessity for exact CAS specification in procurement.

Methyl 5-amino-2,4-dichlorobenzoate: Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield Efficiency: Nitro-Reduction Route Outperforms Direct Esterification

Methyl 5-amino-2,4-dichlorobenzoate can be synthesized via iron-mediated reduction of the corresponding nitro intermediate with a documented isolated yield of 66% . This yield is reported under defined conditions using hydroxylamine hydrochloride and iron powder in methanol/water at 90°C for 18 hours under an inert atmosphere . For procurement of this building block, this validated route ensures a reproducible supply chain.

Organic Synthesis Process Chemistry Aromatic Nitro Reduction

Commercial Purity Specifications: Verified 96% and NLT 98% Grades Available

Commercial suppliers offer Methyl 5-amino-2,4-dichlorobenzoate at defined purity thresholds: 96% (Leyan) and NLT 98% (Synblock) . This compares favorably to the 95% purity specification available for the positional isomer methyl 3-amino-2,6-dichlorobenzoate (CAS 1340366-65-5) from Sigma-Aldrich/Enamine .

Chemical Procurement Quality Control Analytical Chemistry

Lipophilicity Profile: Methyl Ester Confers 15% Higher cLogP Than Free Carboxylic Acid

The methyl ester of 5-amino-2,4-dichlorobenzoate exhibits an XLogP3 value of 2.3 . In contrast, the free carboxylic acid analog (5-amino-2,4-dichlorobenzoic acid, CAS 19861-63-3) displays an XLogP3 value of 2.0 [1], representing a 15% increase in calculated lipophilicity for the ester form.

Physicochemical Properties Medicinal Chemistry ADME

Hydrogen Bonding Capacity: Ester Lacks Acidic Proton, Reducing Undesired Ionic Interactions

Methyl 5-amino-2,4-dichlorobenzoate contains one hydrogen bond donor (amino group) and three hydrogen bond acceptors (ester oxygen, amino nitrogen), with a topological polar surface area (TPSA) of 52.3 Ų . The free acid comparator possesses two hydrogen bond donors and three acceptors (TPSA = 63.3 Ų) [1]. This quantitative difference in hydrogen bond donor count (1 vs. 2) alters molecular recognition patterns.

Medicinal Chemistry Molecular Recognition Receptor Binding

Positional Isomer Distinction: 5-Amino-2,4-dichloro vs. 3-Amino-2,6-dichloro Substitution

The 5-amino-2,4-dichloro substitution pattern of the target compound creates a distinct electronic environment compared to the 3-amino-2,6-dichloro isomer (CAS 1340366-65-5). Both share identical molecular formula (C₈H₇Cl₂NO₂) and molecular weight (220.05 g/mol) [1]. However, the ortho/para relationship between amino and ester groups in the target compound versus the meta/ortho arrangement in the 3-amino isomer results in different regioselectivity for electrophilic aromatic substitution and coupling reactions.

Structural Isomerism Regioselectivity Synthetic Chemistry

Differential Biological Activity Profile: Target Engagement Data Across Enzyme Assays

Screening data indicates that Methyl 5-amino-2,4-dichlorobenzoate engages multiple biological targets at micromolar to sub-micromolar concentrations. Reported activities include: MAO-A inhibition (IC₅₀ = 1.24 μM) [1], dopamine uptake inhibition (IC₅₀ = 0.90 μM) [2], glutaminase inhibition (IC₅₀ = 0.227-0.255 μM) [3][4], and G6PD inhibition (IC₅₀ = 9.3 μM) [5]. In contrast, activity against acetylcholinesterase (AChE) is substantially weaker (IC₅₀ = 2.92 μM) [6], and against FAAH (IC₅₀ = 26.8 μM) [7] and D2 dopamine receptor (IC₅₀ = 24.8 μM) [8] is negligible.

Enzyme Inhibition Pharmacology Biochemical Assays

High-Confidence Research & Procurement Scenarios for Methyl 5-amino-2,4-dichlorobenzoate (84228-48-8)


Building Block for Glutaminase Inhibitor Lead Optimization

Based on sub-micromolar inhibitory activity against human glutaminase (IC₅₀ = 0.227-0.255 μM) [1], Methyl 5-amino-2,4-dichlorobenzoate serves as a validated starting scaffold for developing glutaminase-targeted probes. This is relevant for oncology research programs investigating glutamine metabolism in cancer cell proliferation [2].

Intermediate in the Synthesis of MAO-A Modulators

The compound's moderate inhibition of MAO-A (IC₅₀ = 1.24 μM) [3] supports its utility as an intermediate in synthesizing more potent MAO-A ligands. This application aligns with neuroscience research focusing on monoamine oxidase regulation in depression and neurodegenerative disorders.

General Aromatic Building Block Requiring 2,4-Dichloro-5-Amino Substitution

For synthetic projects demanding the specific 2,4-dichloro-5-amino substitution pattern on a benzoate scaffold, this compound is the exact-match building block. Its 96%+ purity and XLogP3 = 2.3 lipophilicity make it suitable for multi-step medicinal chemistry sequences requiring reliable coupling reactions (e.g., amide bond formation at the ester site or Suzuki couplings at the chlorine positions).

Reference Standard for Dopamine Transporter (DAT) Screening Assays

With a documented IC₅₀ of 0.90 μM for inhibiting dopamine uptake in rat brain synaptosomes [4], this compound can serve as a comparator or reference ligand in DAT-targeted screening cascades for CNS drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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